(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid
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Overview
Description
(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid typically involves the protection of an amino acid derivative. One common method is the reduction of α-amino-β-keto carboxylic acid ester to the corresponding erythro (±) methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate . This reaction is carried out under mild conditions with high yields.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc protecting group can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
The major products formed from these reactions include the deprotected amino acid, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions.
Scientific Research Applications
(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets. The Boc group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. The hydroxyl and amino groups participate in hydrogen bonding and other interactions that are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.
(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(4-methylphenyl)propanoic acid: A derivative with a methyl group on the phenyl ring.
Uniqueness
(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the Boc protecting group also makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUVMOXNPGTBK-GHMZBOCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@@H](C1=CC=CC=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373190 |
Source
|
Record name | (betaR)-N-(tert-Butoxycarbonyl)-beta-hydroxy-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93847-77-9 |
Source
|
Record name | (betaR)-N-(tert-Butoxycarbonyl)-beta-hydroxy-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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